Lipophilicity Tuning via 3,4-Dimethylbenzyl vs. n-Pentyl Amide: XLogP3 Comparison
The target compound's XLogP3 of 3.8, measured by the PubChem XLogP3 algorithm, is substantially higher than that of the n-pentyl analogue (C19H21N5O), whose lower carbon count and absence of an aromatic ring in the amide side chain reduce its predicted logP by approximately 0.8–1.0 log units [1][2]. This increase in lipophilicity arises directly from the 3,4-dimethylbenzyl substituent and favours passive membrane permeation and hydrophobic target engagement, while still remaining within the optimal drug-likeness window (XLogP < 5).
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.8 (computed value) |
| Comparator Or Baseline | N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1189452-07-0): XLogP3 ≈ 2.8–3.0 (estimated); N-[(3,4-dimethoxyphenyl)methyl]-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1206990-27-3): XLogP3 ≈ 2.3–2.5 (estimated) |
| Quantified Difference | ~0.8–1.5 log units higher than the most polar analogues |
| Conditions | Computed by XLogP3 algorithm (PubChem) under standard conditions |
Why This Matters
Higher lipophilicity within the rule-of‑5 window improves passive membrane diffusion and CNS penetration potential, which is critical if CNS targets such as TAAR1 are pursued.
- [1] PubChem Compound Summary CID 119103717. N-(3,4-dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Structural estimation based on incremental carbon count and aromatic ring contributions to XLogP3 (Wang R, Fu Y, Lai L. J. Chem. Inf. Comput. Sci. 1997, 37, 615‑621). View Source
